

# Application Note & Protocol: Electrospinning Keratin Nanofibers for Tissue Engineering Scaffolds

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## Compound of Interest

Compound Name: KERATIN

Cat. No.: B1170402

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Keratin**, a fibrous structural protein found in sources like hair, wool, and feathers, is a compelling biomaterial for tissue engineering due to its inherent biocompatibility, biodegradability, and natural cell-binding motifs. When fabricated into nanofibrous scaffolds, **keratin** can closely mimic the architecture of the native extracellular matrix (ECM), providing an ideal environment for cell adhesion, proliferation, and differentiation. Electrospinning is a versatile and effective technique for producing these nanofibrous scaffolds, allowing for control over fiber diameter, orientation, and porosity. This document provides detailed protocols for the extraction of **keratin**, the fabrication of **keratin**-based nanofibers using electrospinning, and methods for their characterization. It also summarizes key quantitative data and illustrates the underlying biological mechanisms and experimental workflows.

## Part 1: Experimental Protocols

### Protocol 1: Keratin Extraction from Human Hair (Sulphitolysis Method)

This protocol details the extraction of **keratin** from human hair using a common sulphitolysis method.<sup>[1][2]</sup>

Materials:

- Human hair clippings (untreated)
- Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ )
- Urea
- Sodium dodecyl sulfate (SDS)
- Tris-HCl buffer (pH 8.5)
- Deionized (DI) water
- Ethanol
- Dialysis tubing (12 kDa MWCO)
- Lyophilizer

#### Procedure:

- **Washing and Preparation:** Thoroughly wash human hair clippings with a mild detergent and rinse extensively with DI water. Follow with an ethanol wash to degrease the hair.<sup>[3]</sup> Allow the hair to air dry completely and then cut it into small fragments (~1-2 cm).
- **Extraction Solution:** Prepare the extraction solution containing 8 M Urea, 0.5 M sodium metabisulfite, and 0.1 M SDS in a Tris-HCl buffer.
- **Extraction:** Immerse the cleaned and cut hair fragments into the extraction solution at a ratio of 1:20 (w/v). Heat the mixture at 60-70°C for 12-24 hours with continuous stirring.
- **Filtration and Dialysis:** After extraction, filter the solution to remove any undissolved hair residue. Dialyze the resulting supernatant against DI water for 3-4 days using dialysis tubing, changing the water twice daily to remove salts and small molecules.
- **Lyophilization:** Freeze the dialyzed **keratin** solution at -80°C and then lyophilize (freeze-dry) for 48-72 hours to obtain a pure, dry **keratin** powder. Store the **keratin** powder at 4°C.

## Protocol 2: Preparation of Keratin/Polyvinyl Alcohol (PVA) Electrospinning Solution

This protocol describes the preparation of a blended solution of **keratin** and PVA, a common synthetic polymer used to improve the spinnability of **keratin**.<sup>[4][5]</sup>

Materials:

- Extracted **keratin** powder (from Protocol 1)
- Polyvinyl alcohol (PVA, Mw: 85,000-124,000)<sup>[6]</sup>
- Deionized (DI) water
- Magnetic stirrer with heating plate

Procedure:

- **PVA Solution Preparation:** Prepare a 10% (w/v) PVA solution by dissolving the required amount of PVA powder in DI water at 85°C with continuous stirring until the solution is clear and homogeneous.<sup>[6]</sup>
- **Keratin Solution Preparation:** Prepare a separate **keratin** solution (e.g., 5-10% w/v) in DI water. Gentle heating (40-50°C) may be required to fully dissolve the **keratin** powder.
- **Blending:** To create a blended solution with a specific **Keratin**:PVA weight ratio (e.g., 50:50), slowly add the **keratin** solution to the PVA solution under constant stirring.<sup>[5]</sup>
- **Homogenization:** Continue stirring the blended solution for several hours at room temperature to ensure complete homogeneity. The final total polymer concentration should be optimized for electrospinning (e.g., 10-14 wt%).<sup>[4]</sup>

## Protocol 3: Electrospinning of Keratin/PVA Nanofibers

This protocol outlines the general procedure for electrospinning the prepared **keratin**/PVA solution.

Materials & Equipment:

- **Keratin/PVA** solution (from Protocol 2)
- Electrospinning apparatus (including high-voltage power supply, syringe pump, and collector)
- 10 mL syringe with a 22-gauge blunt-tipped needle
- Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)

#### Procedure:

- **Setup:** Load approximately 10 mL of the **Keratin/PVA** solution into the syringe and mount it onto the syringe pump. Attach the needle and ensure it is connected to the positive electrode of the high-voltage power supply. Position the collector at a set distance from the needle tip and ground it.
- **Parameter Setting:** Set the electrospinning parameters. These parameters must be optimized for each specific solution but typical ranges are:
  - Voltage: 9-20 kV
  - Flow Rate: 0.4-1.0 mL/h
  - Needle-to-Collector Distance: 10-20 cm
- **Initiation:** Start the syringe pump to dispense the solution at the set flow rate. Apply the high voltage to initiate the process. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.
- **Collection:** Allow the nanofibers to deposit on the collector for the desired duration to achieve the required scaffold thickness. For aligned fibers, a high-speed rotating mandrel (e.g., >2000 rpm) can be used as the collector.<sup>[4]</sup>
- **Drying:** After collection, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

## Protocol 4: Scaffold Characterization

### A. Mechanical Testing

- **Sample Preparation:** Cut the nanofiber mat into rectangular strips (e.g., 50 mm x 10 mm) as per ASTM D882-10 standards.[\[7\]](#) Mount the specimen onto a paper frame to prevent pre-stretching before clamping it into the tensile tester grips.[\[8\]](#)
- **Testing:** Use a universal testing machine to perform tensile tests.[\[7\]](#) Apply a constant strain rate (e.g., 10 mm/min) until the sample fails.[\[4\]](#)
- **Data Analysis:** From the resulting stress-strain curve, calculate the Young's modulus, ultimate tensile strength (UTS), and elongation at break.[\[9\]](#)

#### B. Cell Viability (MTT Assay)

- **Scaffold Sterilization:** Cut the nanofiber scaffolds into discs to fit into a 96-well plate. Sterilize the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile phosphate-buffered saline (PBS).[\[10\]](#) Pre-incubate the scaffolds in the cell culture medium for at least 24 hours.[\[11\]](#)
- **Cell Seeding:** Seed cells (e.g., L929 fibroblasts or human **keratinocytes**) onto the scaffolds at a density of  $1 \times 10^4$  to  $5 \times 10^4$  cells/well.[\[10\]](#)[\[11\]](#) Culture the cell-seeded scaffolds for desired time points (e.g., 1, 3, and 5 days).
- **MTT Reagent:** At each time point, remove the culture medium and add MTT solution (5 mg/mL in PBS, diluted 1:10 in fresh medium) to each well. Incubate for 4 hours at 37°C.[\[12\]](#)
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at 570 nm using a microplate reader.[\[11\]](#)[\[12\]](#) Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to a control group. Note that porous scaffolds can adsorb MTT formazan, potentially leading to inaccurate results; proper controls are essential.[\[13\]](#)

## Part 2: Data Presentation

Table 1: **Keratin** Source and Extraction Methods

Keratin Source	Extraction Method	Reagents	Typical Yield	Reference
Human Hair	Sulphitolysis	Sodium metabisulfite, Urea, SDS	~60-75%	<a href="#">[1]</a> <a href="#">[2]</a>
Human Hair	Alkaline Hydrolysis	Sodium Hydroxide (NaOH)	Varies with NaOH conc.	<a href="#">[14]</a> <a href="#">[15]</a>
Pig Nails	Reduction	L-cysteine, Urea	Not specified	

| Poultry Feathers | Microwave-Assisted | Acetic acid (70% v/v) | up to 26% (w/w) | |

Table 2: Electrospinning Parameters and Resulting Nanofiber Properties

Polymer System (Ratio)	Solvent	Voltage (kV)	Flow Rate (mL/h)	Nanofiber Diameter	Reference
Keratin/PVA (up to 40:60)	Water	9	0.5	150-250 nm	<a href="#">[4]</a>
Keratin/PCL (30:70)	Formic Acid/DCM	15	2.5	200-400 nm	
Keratin/PEO (up to 70:30)	Water	10-30	0.5 min <sup>-1</sup>	~200 nm	<a href="#">[2]</a>
Keratin/Nylon-6 (6:12 wt%)	Formic Acid	20	1.0	430 ± 45 nm	

| **Keratin**/Fibroin (2:8) | Formic Acid | 12 | 0.2 | 2.94 ± 0.81 µm | |

Table 3: Mechanical and Biological Properties of **Keratin**-Based Scaffolds

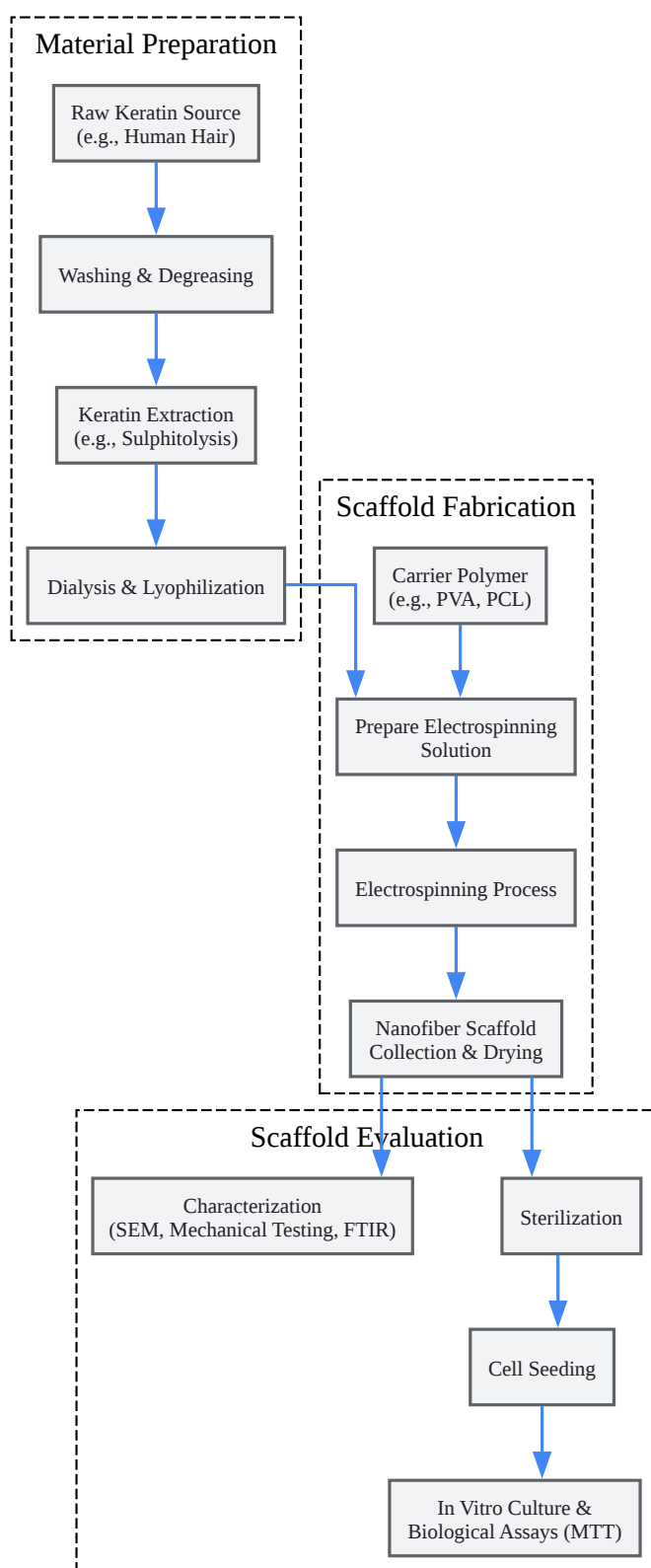
Scaffold Composition	Young's Modulus (MPa)	Tensile Strength (MPa)	Cell Type	Key Biological Finding	Reference
Keratin/PCL (various ratios)	2.5 - 4.5	Not specified	3T3 Fibroblasts	Young's modulus decreased with increased keratin ratio.	
Keratin/Nylon-6 (6% Keratin)	Not specified	70.1	Not specified	Higher strength compared to other keratin concentrations.	
Keratin/PVA (Aligned)	~150	~8	Not specified	Aligned fibers showed improved tensile strength.	[4]
Keratin/Gelatin/HAp	Lower than Keratin/Gelatin	Not specified	Not specified	KGH scaffold supported higher cell proliferation.	

| **Keratin/Fibroin** | Not specified | 1.81 | HUVECs | Good cell adhesion and non-cytotoxic. | |

## Part 3: Diagrams of Workflows and Signaling Pathways

### Experimental Workflow

The entire process from **keratin** sourcing to a cell-seeded tissue engineering scaffold involves several sequential steps as illustrated below.



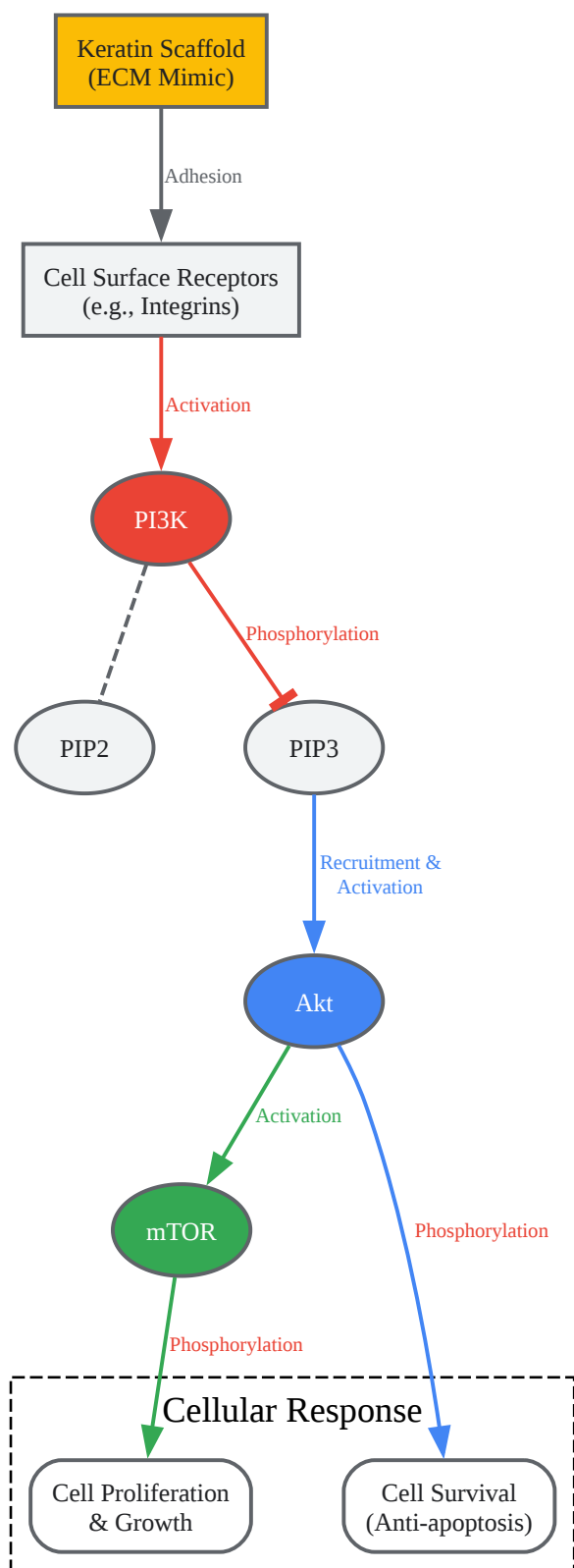
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Figure 1. Experimental workflow for **keratin** nanofiber scaffold fabrication and evaluation.



## Signaling Pathway

**Keratin**-based scaffolds can actively promote cell proliferation and survival by engaging specific cell signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of these cellular processes in tissue regeneration.[16][17][18]



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Figure 2. Activation of the PI3K/Akt signaling pathway by **keratin** scaffolds to promote cell growth.

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- To cite this document: BenchChem. [Application Note & Protocol: Electrospinning Keratin Nanofibers for Tissue Engineering Scaffolds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170402#electrospinning-keratin-nanofibers-for-tissue-engineering-scaffolds]

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